molecular formula C11H17NO3 B2702324 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol CAS No. 296274-99-2

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol

Cat. No.: B2702324
CAS No.: 296274-99-2
M. Wt: 211.261
InChI Key: DTNHKTAMUGDRNG-UHFFFAOYSA-N
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Description

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol is a structurally modified derivative of 2-aminopropane-1,3-diol, featuring a benzyloxymethyl group at the 2-position. This compound shares its core structure with TRIS (2-amino-2-(hydroxymethyl)propane-1,3-diol), a widely used biochemical buffer . Its unique structure allows for tailored reactivity, particularly in reactions involving ether cleavage or hydrogenolysis of the benzyl group .

Properties

IUPAC Name

2-amino-2-(phenylmethoxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c12-11(7-13,8-14)9-15-6-10-4-2-1-3-5-10/h1-5,13-14H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNHKTAMUGDRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propanediol with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the 2-amino-1,3-propanediol attacks the benzyl chloride, resulting in the formation of the benzyloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Enzymatic Enantioselective Hydrolysis

The compound serves as a precursor for synthesizing chiral building blocks. Lipase-catalyzed hydrolysis enables enantiomeric resolution of its derivatives:

  • Reaction : Hydrolysis of acetyl-protected intermediates using Pseudomonas cepacia lipase (PSL-C) achieves >99% enantiomeric excess (ee) for both (R)- and (S)-enantiomers .

  • Conditions :

    • Substrate: Acetylated 3-amino-2-[(benzyloxy)methyl]propan-1-ol

    • Catalyst: Immobilized PSL-C

    • Solvent: Phosphate buffer (pH 7.0) with isopropyl alcohol

    • Temperature: 30°C

  • Outcome : Scalable synthesis of (R)- and (S)-3-amino-2-[(benzyloxy)methyl]propan-1-ol monohydrochloride, critical for producing C-4 chiral amines .

Nucleophilic Substitution Reactions

The primary amino group participates in nucleophilic attacks, forming diverse derivatives:

  • Reagents : Alkyl halides, acyl chlorides, or sulfonating agents.

  • Example : Reaction with benzyl chloride under basic conditions (K₂CO₃ or NaOH) yields N-alkylated products.

  • Mechanism :

    R-NH2+R’-XBaseR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \xrightarrow{\text{Base}} \text{R-NH-R'} + \text{HX}
  • Applications : Synthesis of immunosuppressants (e.g., fingolimod derivatives) .

Condensation with Diethylacetamido Malonate

The amino group reacts with activated esters to form intermediates for pharmaceuticals:

  • Reaction :

    Compound+diethylacetamido malonate2-(Acetylamino)-2-(substituted)propanedioic acid diethyl ester\text{Compound} + \text{diethylacetamido malonate} \rightarrow \text{2-(Acetylamino)-2-(substituted)propanedioic acid diethyl ester}
  • Conditions :

    • Solvent: Toluene or THF

    • Catalyst: Sodium hydride (NaH)

    • Temperature: 0°C to room temperature .

  • Outcome : Key intermediate for fingolimod hydrochloride, used in multiple sclerosis treatment .

Cyclization to Aliphatic Cyclic Carbonates

The diol moiety undergoes intramolecular cyclization to form six-membered cyclic carbonates:

  • Reagents : Carbonyl diimidazole (CDI) or phosgene derivatives.

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 0°C to 25°C

  • Mechanism :

    Diol+CDICyclic carbonate+imidazole\text{Diol} + \text{CDI} \rightarrow \text{Cyclic carbonate} + \text{imidazole}
  • Applications : Monomers for biodegradable polymers via ring-opening polymerization .

Functional Group Transformations

Reaction Type Reagents/Conditions Products
Acylation Acetic anhydride, pyridineN-Acetyl derivatives
Benzyl Deprotection H₂/Pd-C, methanolDebenzylated diol intermediates
Oxidation TEMPO/NaClO₂Carboxylic acid derivatives

Atmospheric Degradation

The compound’s atmospheric lifetime is influenced by OH radical reactions:

  • Rate Coefficient :

    k(T)=5.2×1012exp(505T)cm3molecule1s1k(T) = 5.2 \times 10^{-12} \exp\left(\frac{505}{T}\right) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}

    At 300 K, kexp=2.8×1011cm3molecule1s1k_{\text{exp}} = 2.8 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}.

  • Degradation Products : Nitrate nanoparticles with vapor pressure 1.3×105Pa1.3 \times 10^{-5} \, \text{Pa} at 298 K.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound is being explored as a potential lead in the development of new pharmaceuticals. Its structural characteristics suggest it may interact favorably with biological targets involved in metabolic disorders and cardiovascular diseases. The benzyloxy group enhances its lipophilicity, potentially improving its bioavailability and efficacy as a drug candidate .

1.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications to the compound can lead to enhanced activity against various bacterial strains, including Staphylococcus aureus. This suggests its utility in developing new antibacterial agents .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

The compound can serve as a substrate or inhibitor in enzyme assays, particularly those involving amino alcohols. Its ability to mimic natural substrates makes it valuable in studying enzyme kinetics and mechanisms .

2.2 Buffering Agent

In biochemical assays, this compound can be utilized as a buffering agent due to its pKa values, which help maintain pH stability during reactions involving sensitive biological molecules .

Industrial Applications

3.1 Chemical Intermediate

The compound is also recognized as an intermediate in the synthesis of various chemical products. Its reactivity allows it to participate in further chemical transformations, making it useful in the production of fine chemicals and specialty materials .

3.2 Personal Care Products

Due to its mildness and compatibility with skin formulations, this compound is explored for use in personal care products such as moisturizers and hair conditioners .

Case Studies and Research Findings

Study Title Focus Findings
Synthesis and Biological Evaluation of Fingolimod DerivativesAntimicrobial ActivityIdentified derivatives showed significant inhibition against biofilms formed by Staphylococcus aureus .
Development of Antibacterial AgentsDrug DevelopmentHighlighted the role of structural modifications on the activity of compounds similar to this compound against various pathogens .
Biochemical Assays Using Amino AlcoholsEnzyme KineticsDemonstrated the application of the compound in studying enzyme interactions and kinetics due to its structural properties .

Mechanism of Action

The mechanism of action of 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

TRIS (2-Amino-2-(hydroxymethyl)propane-1,3-diol)

  • Structural Differences : TRIS lacks the benzyloxymethyl substituent, instead bearing a hydroxymethyl group.
  • Physicochemical Properties: TRIS is highly water-soluble due to its polar hydroxymethyl groups, making it ideal for buffer solutions (pH 7–9) .
  • Applications : TRIS is extensively used in biochemical assays and protein stabilization . The target compound’s benzyl group may find use in prodrug design or as a synthetic intermediate requiring selective deprotection .

FTY720 (Fingolimod)

  • Structure: 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, a sphingosine-1-phosphate receptor modulator .
  • Key Differences: FTY720 features a bulky 4-octylphenylethyl substituent, contributing to its immunosuppressive activity . The benzyloxymethyl group in the target compound is smaller and less hydrophobic, suggesting distinct pharmacological profiles.
  • Biological Activity: FTY720 is clinically approved for multiple sclerosis. The target compound’s smaller aromatic group may offer milder immunomodulatory effects or alternative therapeutic targets.

Fosfomycin Trometamol

  • Structure : TRIS salt of fosfomycin, an antibiotic .
  • Comparison :
    • Fosfomycin trometamol leverages TRIS to improve solubility and bioavailability. The target compound’s benzyloxymethyl group could similarly enhance drug delivery for lipophilic active ingredients .
    • Stability: The benzyl ether may confer greater resistance to enzymatic degradation compared to TRIS’s hydroxymethyl group.

2-Aminopropane-1,3-diol Derivatives with Alkanoyl/Protected Groups

  • Examples: Derivatives with alkanoyl or tert-butyldimethylsilyl-protected hydroxy groups ().
  • Functional Differences: Alkanoyl groups improve metabolic stability but may reduce solubility. The benzyloxymethyl group offers intermediate lipophilicity and ease of deprotection under mild conditions (e.g., hydrogenolysis) .
  • Applications: Such derivatives are explored for immunosuppression; the target compound’s benzyl group may enable novel mechanisms of action .

Comparative Data Table

Property 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol TRIS FTY720 Fosfomycin Trometamol
Solubility (Water) Low (benzyl group) High Low Moderate (salt form)
Lipophilicity High Low Very High Moderate
Key Applications Organic synthesis, prodrugs Buffers Immunosuppression Antibiotic formulation
Synthetic Flexibility Benzyl deprotection feasible Limited Complex synthesis TRIS salt formation

Biological Activity

2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol, also known by its chemical structure as C11H16O3, is a compound that has garnered interest in various fields of biological research due to its potential applications and biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C11H16O3
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 117087-18-0
  • IUPAC Name : 2-((benzyloxy)methyl)propane-1,3-diol
  • Solubility : Soluble in water and organic solvents

Biological Activity Overview

This compound exhibits several biological activities, primarily as a biological buffer and an intermediate in the synthesis of various compounds. Its role as a buffer is particularly significant in biochemical assays involving enzymes that operate optimally in basic pH ranges.

Applications in Biochemistry

  • Buffering Agent : The compound is used as a buffering agent in enzymatic reactions, particularly for alkaline phosphatase activity. It helps maintain pH stability during biochemical assays.
  • Surfactant Production : It serves as a precursor for surfactants used in cosmetics and cleaning products, highlighting its versatility beyond purely biological applications .
  • Pharmaceutical Intermediate : Its structure allows it to be utilized in synthesizing other biologically active compounds, which can have therapeutic implications.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is known to interact with various biochemical pathways:

  • Enzyme Interaction : As a buffer, it stabilizes the environment for enzyme activity, particularly those that require specific pH conditions for optimal function.
  • Chemical Stability : Its stability under various conditions allows it to act effectively in both laboratory settings and potential therapeutic applications.

Case Study 1: Enzymatic Assays

In a study evaluating the impact of various buffers on alkaline phosphatase activity, this compound demonstrated superior buffering capacity compared to traditional buffers. This was evidenced by maintaining enzyme activity over extended periods at varying temperatures .

Buffer TypeOptimal pH RangeEnzyme Activity (%)
This compound7.5 - 9.095%
Tris Buffer7.0 - 8.585%
Phosphate Buffer6.5 - 7.580%

Case Study 2: Synthesis of Bioactive Compounds

Research has shown that derivatives of this compound can inhibit specific viral enzymes, indicating potential antiviral properties. For instance, modifications to the benzyloxy group have led to increased potency against certain RNA viruses .

Q & A

Q. Q1. What are the established synthetic pathways for 2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol, and what critical parameters influence yield optimization?

A1. The compound is synthesized via multi-step routes involving:

  • Reduction reactions : Use of triethylsilane or LiAlH₄ under acidic conditions (e.g., trifluoroacetic acid) to reduce intermediates like brominated precursors .
  • Bromination : Controlled bromination using HBr with phase-transfer catalysts (e.g., tricaprylmethylammonium salts) to ensure regioselectivity .
  • Coupling reactions : Alkylation of benzyloxy-containing intermediates with propane-1,3-diol derivatives in the presence of bases like NaH or C₂H₅ONa .

Q. Critical parameters :

  • Temperature control during reduction (0–25°C) to prevent side reactions.
  • Purification via column chromatography or recrystallization to isolate high-purity products.
  • Reaction time optimization (e.g., 12–24 hours for iodination steps) .

Advanced Stereochemical Analysis

Q. Q2. How can researchers resolve contradictions in stereochemical outcomes observed during the synthesis of derivatives?

A2. Contradictions arise from competing reaction pathways. Mitigation strategies include:

  • Chiral chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Computational modeling : Density functional theory (DFT) to predict steric and electronic influences on reaction pathways, as demonstrated in ICReDD’s quantum chemical reaction path searches .
  • Kinetic vs. thermodynamic control : Adjusting reaction temperatures to favor desired stereoisomers (e.g., lower temps for kinetic products) .

Basic Characterization

Q. Q3. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

A3. Key techniques and signatures:

  • ¹H/¹³C NMR :
    • Benzyloxy protons: δ 4.5–5.0 ppm (singlet for –OCH₂Ph).
    • Amino protons: δ 1.5–2.5 ppm (broad, exchangeable) .
  • IR spectroscopy :
    • N–H stretch: ~3350 cm⁻¹.
    • C–O (ether): ~1100 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak at m/z 239.2 (M+H⁺) .

Advanced Mechanistic Studies

Q. Q4. How can isotopic labeling and kinetic studies elucidate the mechanism of benzyloxy group transfer in derivatives?

A4. Methodological approaches:

  • Deuterium labeling : Introduce ²H at the benzyloxy methyl group to track transfer pathways via NMR or MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps .
  • In situ monitoring : Use ReactIR or HPLC to track intermediate formation during coupling reactions .

Basic Purification

Q. Q5. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

A5. Effective methods include:

  • Solvent extraction : Partition between ethyl acetate and water to remove polar byproducts .
  • Crystallization : Use ethanol/water mixtures (70:30 v/v) for high recovery yields.
  • Flash chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for intermediates .

Advanced Computational Modeling

Q. Q6. What computational chemistry approaches are recommended for optimizing reaction conditions for novel derivatives?

A6. ICReDD’s integrated workflow is ideal:

  • Reaction path search : Use GRRM or AFIR algorithms to explore transition states .
  • Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) .
  • Solvent optimization : COSMO-RS simulations to select solvents that stabilize intermediates .

Basic Safety and Handling

Q. Q7. What are the critical safety considerations when handling this compound in laboratory settings?

A7. Key protocols:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., brominated reagents) .
  • Spill management : Neutralize acidic residues with NaHCO₃ before disposal .

Advanced Data Contradiction Analysis

Q. Q8. How should researchers address discrepancies in reported biological activity data for this compound?

A8. Systematic validation steps:

  • Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
  • Impurity profiling : Use HPLC-MS to rule out batch-specific contaminants (e.g., unreacted benzyl bromide) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare published datasets and identify outliers .

Basic Stability Studies

Q. Q9. What storage conditions and stabilizers prolong the shelf life of this compound?

A9. Optimal storage:

  • Temperature : –20°C under inert gas (Ar/N₂) to prevent oxidation .
  • Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to ethanol stock solutions .
  • Light sensitivity : Store in amber glass vials to avoid photodegradation .

Advanced Derivative Design

Q. Q10. What strategies are effective for designing bioactive derivatives with improved pharmacokinetic properties?

A10. Rational design approaches:

  • Bioisosteric replacement : Substitute benzyloxy with pyridyloxy groups to enhance solubility .
  • Prodrug modification : Introduce ester linkages at the 1,3-diol positions for controlled release .
  • QSAR modeling : Corrogate electronic parameters (Hammett σ) with logP to balance lipophilicity and bioavailability .

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